![molecular formula C19H17ClN2O3 B2967007 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-57-3](/img/structure/B2967007.png)
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroquinolinones and benzoxazoles are both important structures in medicinal chemistry due to their presence in a number of biologically active compounds . They are often used as scaffolds in the development of new drugs .
Synthesis Analysis
The synthesis of dihydroquinazolinones often involves a cascade cyclization strategy using readily available starting materials . Benzimidazoles, which are structurally similar to benzoxazoles, can be synthesized by the condensation of o-phenylenediamine with formic acid .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely depending on the specific substituents and reaction conditions. Dihydroquinazolinones and benzoxazoles can participate in a variety of reactions, including condensation, cyclization, and deprotonation .Applications De Recherche Scientifique
Crystal Structure Analysis
The molecule 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which is structurally similar to the requested compound, has been studied for its crystal structure. It consists of coplanar chlorophenyl groups bonded to a dihydroquinazoline ring. The crystal packing of these molecules is stabilized by intermolecular hydrogen bonding, which could be significant for understanding molecular interactions in similar compounds (Butcher et al., 2007).
Antimicrobial Agent Synthesis
New quinazolines, similar in structure to the requested compound, have shown potential as antimicrobial agents. For example, various quinazolinone–thiazolidine–quinoline compounds have been synthesized and screened against bacterial and fungal strains, indicating their potential use in antimicrobial applications (Desai et al., 2011).
Novel Compound Synthesis
The synthesis of new compounds like 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation demonstrates the potential of such compounds in advanced synthetic chemistry. This process involves benzylated clioquinol and oxazolo[4,5-b]pyridine, indicating a methodology that could be relevant to the synthesis of related compounds (Sakee & Grigg, 2009).
Synthesis of Heterocyclic Compounds
The formation of cyclopropa[c]isoquinolines from benzonitrile o-alkenylbenzyl ylides and their rearrangements to benzazepines is another area of interest. This involves diene-conjugated nitrile ylides, which are key intermediates in the synthesis of complex heterocyclic compounds. Such studies can aid in the development of novel synthetic routes for compounds like 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (Motion et al., 1992).
Antitubercular and Antibacterial Activities
Studies on quinazolinone analogs substituted with benzothiophene have shown significant antitubercular and antibacterial activities. This indicates the potential of compounds with similar structures in developing new antimicrobial drugs (Rao & Subramaniam, 2015).
Corrosion Inhibitor Properties
Compounds like 3-amino-2-methylquinazolin-4(3H)-one have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid solutions. The efficiency of such inhibitors depends on the nitrogen content and molecular weight, suggesting that similar compounds could have applications in corrosion prevention (Kadhim et al., 2017).
Propriétés
IUPAC Name |
5-chloro-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUNNWXNSWPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)
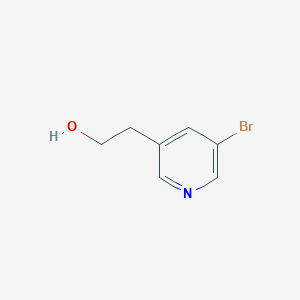
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
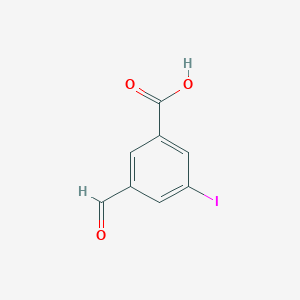
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
![N,N,4-trimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2966935.png)

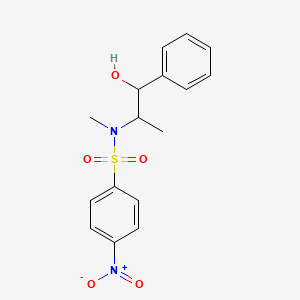

![N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
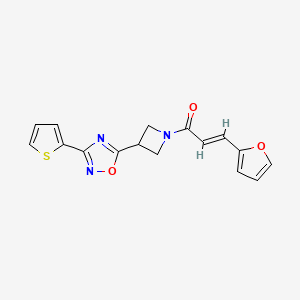
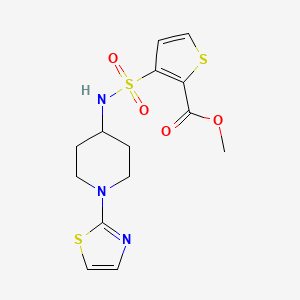
methanone](/img/structure/B2966947.png)
